The compound can be sourced from various chemical suppliers and databases, such as PubChem and BenchChem, which provide detailed information on its properties, synthesis methods, and applications.
(1-Methyl-piperidin-3-ylamino)-acetic acid belongs to the class of amino acids and piperidine derivatives. It is characterized by the presence of a piperidine ring—a six-membered saturated nitrogen-containing ring—and an amino group attached to an acetic acid backbone, making it a versatile building block in organic synthesis.
The synthesis of (1-Methyl-piperidin-3-ylamino)-acetic acid typically involves several key steps:
The synthesis may utilize various reagents and conditions tailored to optimize yield and purity. For instance, using continuous flow reactors can enhance efficiency during industrial production.
The molecular structure of (1-Methyl-piperidin-3-ylamino)-acetic acid can be represented as follows:
The compound has specific structural characteristics that include:
InChI=1S/C9H18N2O2/c1-10-5-3-4-8(6-10)11(2)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)
.(1-Methyl-piperidin-3-ylamino)-acetic acid can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (1-Methyl-piperidin-3-ylamino)-acetic acid involves its interaction with specific receptors or enzymes within biological systems. The compound may modulate neurotransmitter receptors or ion channels, leading to various pharmacological effects. Detailed studies on its binding affinities and effects on cellular pathways are essential for understanding its therapeutic potential.
The physical properties include:
Key chemical properties involve:
Relevant data may include melting point, boiling point, and stability under different conditions, which are crucial for practical applications in drug formulation.
(1-Methyl-piperidin-3-ylamino)-acetic acid has several significant applications:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: